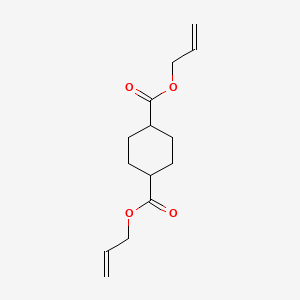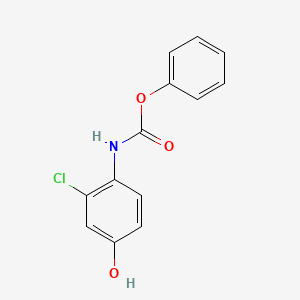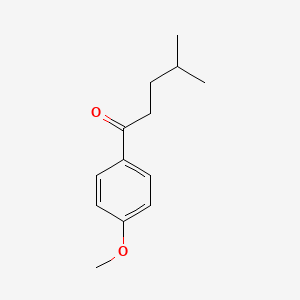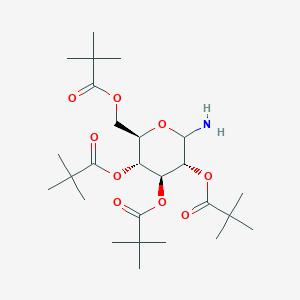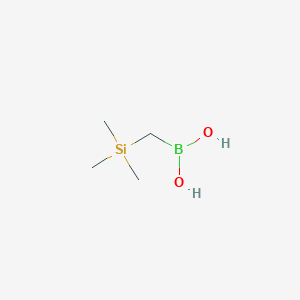
((三甲基甲硅烷基)甲基)硼酸
描述
((Trimethylsilyl)methyl)boronic acid is a boronic acid derivative . It has a molecular formula of C4H13BO2Si, an average mass of 132.041 Da, and a monoisotopic mass of 132.077789 Da .
Synthesis Analysis
The synthesis of boronic acids, including ((Trimethylsilyl)methyl)boronic acid, can be performed under mild conditions in the presence of methylboronic acid . The reaction provides high yields and eliminates cumbersome and problematic purification steps due to the high volatility of methylboronic acid and its diol esters .
Molecular Structure Analysis
The molecular structure of ((Trimethylsilyl)methyl)boronic acid consists of a boronic acid group attached to a trimethylsilyl group . The trimethylsilyl group consists of three methyl groups bonded to a silicon atom .
Chemical Reactions Analysis
The trimethylsilyl group in ((Trimethylsilyl)methyl)boronic acid is characterized by chemical inertness and a large molecular volume . This group can be used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .
Physical And Chemical Properties Analysis
((Trimethylsilyl)methyl)boronic acid has a density of 0.9±0.1 g/cm3, a boiling point of 190.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 49.7±6.0 kJ/mol and a flash point of 69.1±27.9 °C .
科学研究应用
有机合成和化学反应
- 加成至硼烷: ((三甲基甲硅烷基)甲基)硼酸衍生物用于将三甲基甲硅烷基化合物加成至硼烷。这会导致形成三配位硼烷衍生物,突出了 ((三甲基甲硅烷基)甲基)硼酸与亲电试剂的反应性 (Nöth & Weber,1985)。
- 硼酸保护基的相互转化: 它通过中间有机三氟硼酸盐在受保护的硼酸的相互转化中发挥作用,展示了其在硼酸化合物改性中的用途 (Churches, Hooper, & Hutton,2015)。
- 质谱研究: 已分析简单硼酸的双三甲基甲硅烷基衍生物的质谱,显示涉及损失 MeBO 的重排离子,这对于理解这些化合物在质谱条件下的行为至关重要 (Vandenheuvel, Smith, & Firestone,1977)。
材料科学和聚合物化学
- 荧光聚合物的合成: 三甲基甲硅烷基取代的聚苯乙烯已用于制备荧光三芳基硼聚合物。这些材料表现出独特的光物理性质,在传感和环境稳定性方面具有潜在应用 (Parab, Venkatasubbaiah, & Jäkle,2006)。
- 路易斯酸聚合物: 已使用三甲基甲硅烷基化聚合物开发出明确的路易斯酸聚合物。这些包括甲硅烷基化聚合物的硼化,以产生具有定制反应性和稳定性的新型含硼聚合路易斯酸 (Qin, Cheng, Sundararaman, & Jäkle,2002)。
生物医学应用
- **硼酸聚合物在医学中的应用**: 源自 (三甲基甲硅烷基)甲基硼酸等化合物的含硼酸聚合物在生物医学应用中显示出巨大的潜力。它们已被用于治疗各种疾病,包括 HIV、肥胖、糖尿病和癌症。硼酸聚合物的独特反应性和溶解性使其在生物医学领域具有价值 (Cambre & Sumerlin,2011)。
传感和检测
- 化学传感: 硼酸化合物,包括 ((三甲基甲硅烷基)甲基)硼酸衍生物,越来越多地用于传感应用。它们与二醇和强路易斯碱(如氟化物或氰化物离子)的相互作用使它们在各种检测和传感技术中很有用。这些应用范围从生物标记到治疗剂的开发 (Lacina, Skládal, & James,2014)。
- 荧光化学传感器: 硼酸与某些生物物质相互作用形成可用于荧光传感器中的化合物。这一特性已被用于检测碳水化合物、生物活性物质和各种离子,展示了 ((三甲基甲硅烷基)甲基)硼酸衍生物在开发新型荧光探针中的用途 (Huang 等人,2012)。
作用机制
Target of Action
The primary target of ((Trimethylsilyl)methyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is particularly used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, ((Trimethylsilyl)methyl)boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by ((Trimethylsilyl)methyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of ((Trimethylsilyl)methyl)boronic acid’s action is the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis . This enables the creation of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of ((Trimethylsilyl)methyl)boronic acid is influenced by several environmental factors. The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions . The compound’s action can be sensitive to hydrolysis under mild acidic or basic conditions . The cost of boronic acids could also be a factor, but this can be mitigated by recovering and recycling this reagent .
安全和危害
((Trimethylsilyl)methyl)boronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a highly flammable liquid and vapor, and in contact with water, it releases flammable gases which may ignite spontaneously . It is harmful if swallowed and may cause severe skin burns, eye damage, respiratory irritation, drowsiness, dizziness, and is suspected of causing cancer .
未来方向
Boronic acids, including ((Trimethylsilyl)methyl)boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
生化分析
Biochemical Properties
((Trimethylsilyl)methyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of its primary interactions is with proteases, where it acts as an inhibitor by forming a reversible covalent bond with the active site serine residue. This interaction is crucial in regulating protease activity, which is essential for numerous physiological processes, including digestion, immune response, and cell signaling .
Additionally, ((Trimethylsilyl)methyl)boronic acid can interact with diol-containing biomolecules, such as carbohydrates and nucleotides. This interaction is facilitated by the formation of cyclic boronate esters, which can modulate the activity of enzymes involved in carbohydrate metabolism and nucleotide synthesis . These interactions highlight the compound’s versatility in influencing various biochemical pathways.
Cellular Effects
The effects of ((Trimethylsilyl)methyl)boronic acid on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteases, ((Trimethylsilyl)methyl)boronic acid can modulate signaling pathways that rely on proteolytic processing of signaling molecules. This modulation can lead to changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Moreover, the compound’s interaction with carbohydrate metabolism enzymes can alter cellular energy balance and metabolic flux. This can impact cellular processes like glycolysis and gluconeogenesis, ultimately influencing cell growth and survival .
Molecular Mechanism
At the molecular level, ((Trimethylsilyl)methyl)boronic acid exerts its effects through several mechanisms. Its ability to form reversible covalent bonds with active site residues of enzymes, such as serine in proteases, is a key aspect of its mechanism of action. This binding inhibits enzyme activity, preventing substrate processing and altering downstream signaling pathways .
Additionally, the formation of cyclic boronate esters with diol-containing biomolecules can inhibit or activate enzymes involved in carbohydrate and nucleotide metabolism. This interaction can lead to changes in enzyme conformation and activity, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ((Trimethylsilyl)methyl)boronic acid can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that ((Trimethylsilyl)methyl)boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods .
Dosage Effects in Animal Models
The effects of ((Trimethylsilyl)methyl)boronic acid in animal models are dose-dependent. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, adverse effects such as enzyme inhibition beyond the intended targets and disruption of normal cellular functions can occur .
Threshold effects have been observed, where a specific dosage range elicits the desired biochemical and cellular responses without inducing toxicity. Understanding these dosage effects is crucial for optimizing the compound’s use in therapeutic and research applications .
Metabolic Pathways
((Trimethylsilyl)methyl)boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in carbohydrate and nucleotide metabolism. For example, its interaction with glycolytic enzymes can alter the rate of glucose metabolism, impacting cellular energy production and overall metabolic balance .
Additionally, ((Trimethylsilyl)methyl)boronic acid’s ability to form cyclic boronate esters with diol-containing metabolites can affect the levels of these metabolites, further influencing metabolic pathways and cellular functions .
属性
IUPAC Name |
trimethylsilylmethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13BO2Si/c1-8(2,3)4-5(6)7/h6-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWLLEMZUONDCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C[Si](C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13BO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463621 | |
| Record name | ((Trimethylsilyl)methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74213-41-5 | |
| Record name | ((Trimethylsilyl)methyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50463621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




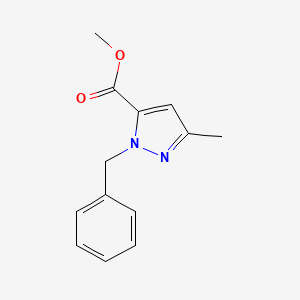
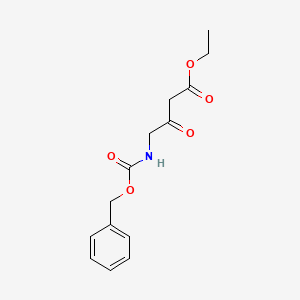
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
